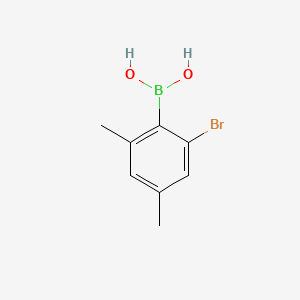

2-Bromo-4,6-dimethylphenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-4,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXGJYOOJCSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology and Reaction Conditions

This classical approach employs a Grignard reagent generated from 4-bromo-2,6-dimethylbromobenzene, followed by transmetalation with trialkyl borates.

Procedure :

-

Grignard Formation :

-

Boronation :

Optimization :

-

Solvent: THF ensures solubility and prevents side reactions.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 70–85% |

| Purity (HPLC) | ≥98% |

| Byproducts | <2% debrominated |

Industrial Adaptation :

-

Continuous flow reactors improve scalability, reducing reaction time by 40%.

Miyaura Borylation (Pd-Catalyzed Coupling)

Catalytic System and Substrates

This method uses palladium catalysts to couple 4-bromo-2,6-dimethylbromobenzene with bis(pinacolato)diboron (B₂pin₂).

Procedure :

-

Reaction Setup :

-

Workup :

Key Advantages :

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 75–90% |

| Catalyst Loading | 1–2 mol% Pd |

| Scalability | Suitable for kg-scale |

Limitations :

Lithiation-Borylation

Directed ortho-Metalation (DoM)

A two-step process involving lithiation of 2,6-dimethylbromobenzene followed by borylation.

Procedure :

-

Lithiation :

-

Borylation :

Selectivity Control :

-

Methyl groups direct lithiation to the para position, enabling selective bromination post-borylation.

Yield Comparison :

| Step | Yield |

|---|---|

| Lithiation | 90–95% |

| Borylation | 80–88% |

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Grignard | 70–85 | 98 | High | 120–150 |

| Miyaura Borylation | 75–90 | 99 | Moderate | 200–250 |

| Lithiation | 80–88 | 97 | Low | 300–350 |

Key Findings :

-

Grignard is cost-effective for industrial use but requires rigorous temperature control.

-

Miyaura Borylation offers superior purity and is preferred for pharmaceutical applications.

-

Lithiation is limited to small-scale synthesis due to sensitivity and cost.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various substituted phenylboronic acids.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

2-Bromo-4,6-dimethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Substituent Influence on Reactivity

- 2-Bromo-4,5-difluorophenylboronic Acid (CAS 849062-34-6) : Fluorine atoms at 4- and 5-positions introduce strong electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance is lower than in 2-bromo-4,6-dimethyl derivatives due to smaller fluorine atoms .

- The absence of bromine simplifies purification but limits halogen-directed functionalization .

Steric and Solubility Considerations

- Methyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., 2-Bromo-4,6-dimethoxybenzoic acid, CAS 62827-49-0) exhibit increased polarity and water solubility compared to methyl-substituted derivatives. However, methoxy groups may deactivate the aromatic ring, reducing electrophilic substitution reactivity .

- Brominated vs. Non-Brominated Analogs: Bromine increases molecular weight (e.g., 261.07 g/mol for 2-Bromo-4,6-dimethoxybenzoic acid ) and lipophilicity, enhancing organic-phase solubility but complicating aqueous-phase reactions.

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Brominated boronic acids like 2-bromo-4,6-dimethylphenylboronic acid may serve as bifunctional reagents, enabling sequential cross-coupling. For example, bromine can undergo subsequent Buchwald-Hartwig amination after initial coupling .

- Comparison with Fluorinated Analogs : 2-Bromo-4,5-difluorophenylboronic acid (CAS 849062-34-6) shows higher reactivity in electron-deficient systems due to fluorine’s inductive effects, whereas methyl groups in 2-bromo-4,6-dimethyl derivatives may stabilize intermediates through hyperconjugation .

Pharmaceutical Relevance

- However, methyl substituents may alter metabolic stability compared to methoxy or halogenated variants .

Physicochemical Properties

Table 1: Comparative Data for Selected Boronic Acids

Biological Activity

2-Bromo-4,6-dimethylphenylboronic acid (C8H10BBrO2) is a boronic acid derivative notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic utility but also for its biological activities. Understanding its biological activity is crucial for developing new therapeutic agents and studying biochemical pathways.

Molecular Formula: C8H10BBrO2

Molecular Weight: 215.98 g/mol

Structure: The compound features a phenyl ring substituted with bromine and two methyl groups, which influence its reactivity and interactions with biological molecules.

The primary mechanism through which this compound exerts its effects is through transmetalation in the Suzuki-Miyaura coupling reaction. This involves the interaction with palladium catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing various organic compounds .

Interaction with Biological Molecules

Boronic acids, including this compound, are known to interact with diol-containing biomolecules, leading to reversible covalent bond formation. This interaction can modulate enzyme activity and influence cellular signaling pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit specific kinases by altering phosphorylation states of key signaling proteins. This inhibition can have downstream effects on cellular processes such as metabolism and gene expression .

Cellular Effects

The compound's ability to modulate gene expression is significant. It can bind to transcription factors and other regulatory proteins, influencing cellular responses to external stimuli. For instance, studies have shown that this compound can affect the expression of genes involved in cell growth and apoptosis .

Case Studies and Research Findings

- Study on Enzyme Interactions: A study demonstrated that this compound selectively inhibits certain kinases at low concentrations without significant toxicity. However, at higher concentrations, it led to oxidative stress and inflammation in cellular models .

- Gene Expression Modulation: In another study, the compound was shown to interact with specific transcription factors, resulting in altered expression profiles of genes associated with cancer progression .

- Pharmacokinetics: The pharmacokinetic properties of this compound indicate that it is relatively stable under physiological conditions, allowing for sustained biological effects over time .

Dosage Effects in Animal Models

Research involving animal models has highlighted that the biological effects of this compound are dose-dependent:

- Low Doses: Selective inhibition of enzymes with minimal side effects.

- High Doses: Induction of oxidative stress and potential cytotoxicity .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H10BBrO2 | Unique bromine and methyl substituents |

| 2,6-Dimethylphenylboronic acid | C8H11B | Lacks bromine; simpler structure |

| 2-Bromo-4-methylphenylboronic acid | C9H10BBrO2 | Different positioning of bromine |

This comparison illustrates the unique reactivity profile of this compound due to its specific substituents.

Q & A

Q. What are the optimal storage conditions for 2-Bromo-4,6-dimethylphenylboronic acid to ensure stability?

The compound should be stored at 0–6°C in a dry, inert atmosphere to prevent hydrolysis or decomposition. Evidence suggests boronic acids degrade under moisture and elevated temperatures, and analogous derivatives (e.g., 4-Bromo-3-methylphenylboronic acid) are stored at 0–6°C . For long-term stability, consider vacuum-sealed containers with desiccants.

Q. What methods are recommended for assessing the purity of this compound?

Purity can be evaluated via:

- HPLC (using C18 columns and acetonitrile/water mobile phases, monitoring UV absorption at 254 nm).

- ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted precursors).

- Elemental analysis (CHN) to verify stoichiometry. Purity thresholds >97% are typical for research-grade materials .

Q. How can this compound be synthesized, and what are critical reaction parameters?

A plausible route involves:

- Directed ortho-metalation of 4,6-dimethylbromobenzene followed by transmetallation with a boronic ester.

- Miyaura borylation using Pd(dba)₂, XPhos ligand, and bis(pinacolato)diboron in THF at 80°C . Key parameters:

- Strict anhydrous conditions to avoid boronic acid decomposition.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for aryl chloride substrates?

- Ligand selection : Bulky, electron-rich ligands (e.g., SPhos or XPhos) enhance Pd catalyst activity for aryl chlorides .

- Base choice : K₃PO₄·H₂O in THF at 100°C improves coupling efficiency by stabilizing the boronate intermediate .

- Pre-activation : Pre-mixing Pd(OAc)₂ with ligands (1:3 molar ratio) ensures active catalyst formation .

Q. How to address low reactivity in cross-coupling due to steric hindrance from the 4,6-dimethyl groups?

- Microwave-assisted synthesis : Shortens reaction time and improves yields by enhancing energy transfer .

- Alternative solvents : Use toluene or dioxane to increase solubility of sterically hindered intermediates.

- Directed C-H activation : Employ Pd/norbornene cooperative catalysis to bypass steric limitations .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?

- Multi-technique validation : Combine NMR, FT-IR, and HRMS to confirm assignments. For example, IR can detect B-O vibrations (~1350 cm⁻¹) .

- DFT calculations : Simulate NMR spectra using Gaussian09 (B3LYP/6-311+G(d,p)) to correlate experimental shifts with electronic effects from substituents .

Q. What strategies mitigate side reactions during bromination or functionalization of the aryl ring?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during bromination .

- Low-temperature bromination : Slow addition of NBS (N-bromosuccinimide) at –20°C minimizes over-bromination .

Methodological Considerations

Q. How to characterize thermal stability and decomposition pathways of this compound?

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to identify melting points (expected ~170–180°C) and decomposition thresholds .

- Mass spectrometry : Use pyrolysis-GC/MS to detect volatile degradation products (e.g., CO₂ from boroxine formation).

Q. What analytical techniques confirm regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.